![molecular formula C18H23N3O2S B3019255 3-(2-ethoxyphenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide CAS No. 1797981-69-1](/img/structure/B3019255.png)
3-(2-ethoxyphenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide
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Overview
Description
The compound "3-(2-ethoxyphenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide" is a chemical entity that appears to be related to a class of compounds that have been synthesized and studied for various properties, including their potential use as precursors for other chemical entities and their biological activities. The papers provided discuss related compounds and their synthesis, crystal structures, and activities, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of related compounds involves the preparation of pyrrolo[2,1-b]thiazole derivatives. For instance, 6-aryl-2,3-dihydro-3-oxopyrrolo[2,1-b]thiazole-7-carboxylic acids ethyl esters were prepared by refluxing specific acetic acid ethyl esters in POCl3. Subsequent amination with primary aliphatic amines yielded N-alkyl-2-[(4-aryl-3-ethoxycarbonyl-2-pyrrolyl)thio]acetamides and propanamides . Although the exact synthesis of "3-(2-ethoxyphenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide" is not detailed, the methods described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray diffraction. For example, the crystal structure of a compound with a thiadiazolopyrimidin moiety was determined, providing detailed information about its geometry, including bond lengths and angles . This information is crucial for understanding the three-dimensional conformation of the molecule and its potential interactions with biological targets.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of "3-(2-ethoxyphenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide." However, the synthesis of related compounds suggests that these molecules could undergo further chemical transformations, such as amination, which could be relevant for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, melting points, and crystal packing, can be inferred from the crystallographic data provided. For instance, the crystal structure of a related compound revealed weak hydrogen bonding and π-π stacking interactions, which could influence its physical properties and stability . These insights can be extrapolated to predict the behavior of "3-(2-ethoxyphenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide" in various environments.
properties
IUPAC Name |
3-(2-ethoxyphenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-2-23-16-6-4-3-5-14(16)7-8-17(22)20-15-9-11-21(13-15)18-19-10-12-24-18/h3-6,10,12,15H,2,7-9,11,13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGVSJOBJNWDNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CCC(=O)NC2CCN(C2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-ethoxyphenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide |
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